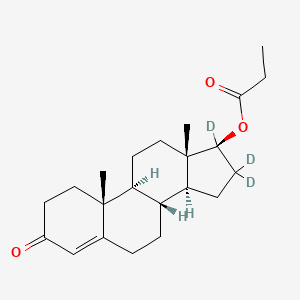

Testosterone-d3 Propionate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

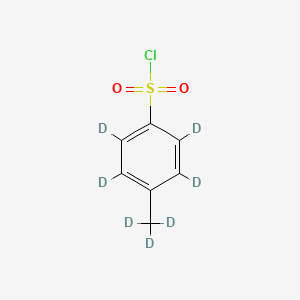

Testosterone-d3 Propionate is a synthetic derivative of testosterone, a naturally occurring androgen hormone. It is a deuterated form of testosterone propionate, where three hydrogen atoms are replaced with deuterium. This modification is often used in scientific research to study the pharmacokinetics and metabolism of testosterone due to the stability and traceability of deuterium.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Testosterone-d3 Propionate typically involves the esterification of testosterone with propionic acid in the presence of a deuterium source. The reaction is carried out under anhydrous conditions to prevent hydrolysis. Common reagents include deuterated propionic acid and a dehydrating agent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product’s quality and consistency. The reaction conditions are optimized to maximize yield and minimize impurities.

Analyse Chemischer Reaktionen

Types of Reactions

Testosterone-d3 Propionate undergoes various chemical reactions, including:

Oxidation: Conversion to 17-ketosteroids using oxidizing agents like potassium permanganate.

Reduction: Reduction of the ketone group to a hydroxyl group using reducing agents such as lithium aluminum hydride.

Substitution: Ester hydrolysis to yield free testosterone and propionic acid under acidic or basic conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Hydrochloric acid or sodium hydroxide in aqueous solution.

Major Products

Oxidation: 17-ketosteroids.

Reduction: 17β-hydroxy derivatives.

Substitution: Free testosterone and propionic acid.

Wissenschaftliche Forschungsanwendungen

Testosterone-d3 Propionate is widely used in scientific research due to its stability and traceability. Its applications include:

Chemistry: Studying the metabolic pathways and degradation products of testosterone.

Biology: Investigating the role of testosterone in cellular processes and its interaction with androgen receptors.

Medicine: Researching the pharmacokinetics and pharmacodynamics of testosterone replacement therapies.

Industry: Developing and testing new formulations of testosterone-based drugs.

Wirkmechanismus

Testosterone-d3 Propionate exerts its effects by binding to androgen receptors in target tissues. This binding activates the receptor, leading to changes in gene expression and protein synthesis. The primary molecular targets include the androgen receptor and various enzymes involved in steroid metabolism. The pathways involved include the androgen receptor signaling pathway and the conversion of testosterone to dihydrotestosterone (DHT) by 5α-reductase.

Vergleich Mit ähnlichen Verbindungen

Testosterone-d3 Propionate is compared with other testosterone esters such as:

Testosterone Enanthate: Longer half-life and less frequent dosing.

Testosterone Cypionate: Similar to enanthate but with a slightly longer half-life.

Testosterone Undecanoate: Longest half-life, used for very infrequent dosing.

Uniqueness

The primary uniqueness of this compound lies in its deuterium labeling, which provides enhanced stability and traceability in metabolic studies. This makes it particularly valuable in research settings where precise tracking of testosterone metabolism is required.

List of Similar Compounds

- Testosterone Enanthate

- Testosterone Cypionate

- Testosterone Undecanoate

- Testosterone Phenylpropionate

Eigenschaften

Molekularformel |

C22H32O3 |

|---|---|

Molekulargewicht |

347.5 g/mol |

IUPAC-Name |

[(8R,9S,10R,13S,14S,17S)-16,16,17-trideuterio-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-17-yl] propanoate |

InChI |

InChI=1S/C22H32O3/c1-4-20(24)25-19-8-7-17-16-6-5-14-13-15(23)9-11-21(14,2)18(16)10-12-22(17,19)3/h13,16-19H,4-12H2,1-3H3/t16-,17-,18-,19-,21-,22-/m0/s1/i8D2,19D |

InChI-Schlüssel |

PDMMFKSKQVNJMI-QKDKVBLDSA-N |

Isomerische SMILES |

[2H][C@]1([C@]2(CC[C@H]3[C@H]([C@@H]2CC1([2H])[2H])CCC4=CC(=O)CC[C@]34C)C)OC(=O)CC |

Kanonische SMILES |

CCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-Fluoro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B13404528.png)

![benzyl N-[1-[3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]carbamate](/img/structure/B13404540.png)

![(3R,4S,5R)-2-(5-amino-7-methyl-2,6,7,9,11-pentazatricyclo[6.3.1.04,12]dodeca-1(12),3,5,8,10-pentaen-2-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B13404556.png)

![3-({5-[(3-Carboxyphenyl)carbamoyl]pyrrolidin-3-yl}sulfanyl)-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B13404571.png)